1-methyl-1H-pyrazol-4-amine
Overview
Description
1-Methyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C₄H₇N₃ It is a derivative of pyrazole, characterized by a methyl group at the first position and an amino group at the fourth position of the pyrazole ring
Mechanism of Action
Mode of Action
It is believed to interact with its targets, causing changes at the molecular level
Biochemical Pathways
It has been suggested that the compound may have antipromastigote activity, indicating a potential role in the leishmania major pteridine reductase 1 (lmptr1) pathway .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, exposure to moist air or water may affect its stability . It is also sensitive to air .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with enzymes such as p38MAPK and various kinases, which are crucial for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby modulating pathways such as the MAPK pathway . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of various metabolites by modulating enzyme activity within these pathways . For instance, its interaction with kinases and other regulatory enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, such as 1,3-dicarbonyl compounds or β-enaminones . Another method includes the reduction of 1-methyl-4-nitro-1H-pyrazole using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Pyrazole derivatives with different functional groups.
Reduction: this compound from nitro precursors.
Substitution: Various N-substituted pyrazoles.
Scientific Research Applications
1-Methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
4-Amino-1-methylpyrazole: Similar structure but different substitution pattern.
1-Ethyl-4-methyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group.
1-Butyl-4-methyl-1H-pyrazol-5-amine: Contains a butyl group, leading to different chemical properties.
Properties
IUPAC Name |
1-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSWBJURUFGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903823 | |
Record name | NoName_4583 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-13-6 | |
Record name | 1-Methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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